5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure that includes a piperidine ring and a trifluoromethyl group attached to a pyrimidine base. This compound is of interest due to its potential pharmacological applications and its role in various chemical reactions.
This compound can be classified under the category of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. The IUPAC name for this compound is 2-(trifluoromethyl)-5-(piperidin-2-yl)pyrimidine, and it is often referenced by its CAS number, which is 1221278-89-2. Its molecular formula is with a molecular weight of 231.22 g/mol .
The synthesis of 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine typically involves several steps, including the formation of intermediates that eventually lead to the target compound. A common synthetic route includes:
Specific methodologies can vary, but they generally follow established organic synthesis protocols to achieve the desired compound .
The molecular structure of 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine features a pyrimidine ring substituted at the second position with a piperidine group and at the fifth position with a trifluoromethyl group. The structural formula can be represented as follows:
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine can participate in various chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry for developing new therapeutic agents .
The mechanism of action for 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine involves its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and binding affinity to target sites. This interaction can modulate biochemical pathways, influencing cellular responses and leading to therapeutic effects.
Research indicates that compounds with similar structures often exhibit activity against various diseases, including cancer and neurological disorders .
Relevant data regarding these properties help in understanding the handling requirements and potential applications in research and industry .
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine has several potential applications in scientific research:
The unique structural features of this compound make it a valuable candidate for further exploration in both academic research and industrial applications .
The identification of 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine as a bioactive scaffold originated from systematic screening of pyrimidine libraries designed for anti-inflammatory applications. Hybridization strategies merged privileged fragments: the pyrimidine core (known for kinase modulation and antimicrobial activity) with piperidine moieties (implicated in CNS penetration) and trifluoromethyl groups (enhancing metabolic stability and binding affinity). For example, anti-fibrotic pyrimidine derivatives like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) (IC₅₀ = 45.69 μM) were discovered through phenotypic screening on hepatic stellate cells (HSCs), outperforming reference drugs like Pirfenidone. This compound inhibited collagen prolyl-4-hydroxylase (CP4H), reducing hydroxyproline content by >40% at 100 μM [1]. Similarly, pyrimidine derivatives targeting acute lung injury (ALI) were optimized to suppress TLR4/NF-κB signaling, with lead compound 32 reducing ROS and inflammatory cytokines in RAW264.7 cells [4]. These efforts underscore scaffold diversification via:
Table 1: Anti-Inflammatory Pyrimidine Hits from Phenotypic Screening
Compound | Biological Activity | Key Targets | Potency |
---|---|---|---|
12m | Inhibition of HSC-T6 proliferation & collagen synthesis | CP4H, TGF-β1 | IC₅₀ = 45.69 μM |
32 | Suppression of LPS-induced inflammation in macrophages | TLR4/NF-κB, Keap1-NRF2 | EC₅₀ < 10 μM |
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine | Proposed dual inhibition of fibrosis and neuroinflammation (inferred from structural analogs) | Kinases, CypD (predicted) | Under evaluation |
The trifluoromethyl (CF₃) group at the pyrimidine C2 position is a critical pharmacophore enhancing target binding and pharmacokinetics. Structure-activity relationship (SAR) studies demonstrate:
Optimization extended to the piperidine-piperazine bridge:
Table 2: Impact of Trifluoromethyl Position on Pyrimidine Bioactivity
CF₃ Position | Target | Key SAR Findings | Reference |
---|---|---|---|
C2 | CP4H, FLT3 | Optimal for hinge binding; boosts cellular potency and metabolic stability | [1] [2] |
C4 | GlyT1 | Enhanced selectivity over c-KIT (>500-fold) but reduced BBB penetration | [5] |
C5 | TLR4/NF-κB | Moderate activity; prone to metabolic oxidation | [4] |
The piperidin-2-yl group in 5-position is engineered to facilitate CNS exposure, addressing limitations of earlier pyrimidines. Key design principles include:
Experimental evidence supports BBB penetration:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0